REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]2[C:11](=[O:12])[NH:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:13]=1.[I:14]C(I)I.N(OC(C)(C)C)=O>C1COCC1>[I:14][C:2]1[CH:3]=[CH:4][C:5]2[C:11](=[O:12])[NH:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:13]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=CC2=C(CCCNC2=O)C1
|
Name
|
|
Quantity
|
2234 mg
|
Type
|
reactant
|
Smiles
|
IC(I)I
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.675 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop-wise over 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC2=C(CCCNC2=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |